2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one
Description
This compound belongs to the benzofuro[3,2-d]pyrimidin-4(3H)-one class, characterized by a fused benzofuran-pyrimidinone core. Key structural features include:
- 3-isopentyl substitution at the pyrimidinone N3 position, which may enhance lipophilicity and membrane permeability.
- Thioether linkage connecting the benzofuropyrimidinone core to a methyloxazole moiety.
- Oxazole ring substituted with a 3-chlorophenyl group and a methyl group at the 5-position.
Properties
IUPAC Name |
2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(3-methylbutyl)-[1]benzofuro[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O3S/c1-15(2)11-12-30-25(31)23-22(19-9-4-5-10-21(19)33-23)29-26(30)34-14-20-16(3)32-24(28-20)17-7-6-8-18(27)13-17/h4-10,13,15H,11-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGGBGXFYQROLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC4=C(C(=O)N3CCC(C)C)OC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one is a complex organic molecule with potential pharmaceutical applications. Its unique structure integrates various functional groups that may contribute to its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure
The compound features a benzofuro-pyrimidine core with substituents that include:
- Thioether linkage : Enhances interaction with biological targets.
- Oxazole ring : Known for various biological activities.
- Chlorophenyl group : May influence the compound's lipophilicity and receptor affinity.
Synthesis
The synthesis of this compound typically involves several steps of organic reactions, including:
- Formation of the oxazole ring.
- Introduction of the thioether group.
- Coupling reactions to attach the benzofuro and pyrimidine moieties.
These steps require careful optimization to ensure high yield and purity.
Antitumor Activity
Recent studies indicate that compounds with similar structural features exhibit significant antitumor activity. For instance, molecular docking studies suggest that derivatives can bind effectively to DNA topoisomerase II, a target for anticancer drugs . The presence of the benzofuro and pyrimidine structures is often associated with enhanced cytotoxicity against various cancer cell lines.
Antimicrobial Properties
Compounds containing oxazole rings have been reported to possess antimicrobial properties. Research indicates that modifications in the oxazole structure can lead to increased efficacy against bacterial strains . The thioether component may also contribute to these properties by enhancing membrane permeability.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly regarding its interaction with metabolic enzymes. In silico studies suggest favorable profiles for inhibition of enzymes related to cancer metabolism, potentially leading to novel therapeutic strategies .
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antitumor | DNA Topoisomerase II inhibition | |
| Antimicrobial | Membrane disruption | |
| Enzyme Inhibition | Metabolic enzyme modulation |
Case Study 1: Antitumor Efficacy
In a recent study, derivatives of similar structures were tested against human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, highlighting the potential of these compounds in cancer therapy. The study utilized both in vitro assays and molecular docking simulations to predict binding affinities to target proteins.
Case Study 2: Antimicrobial Testing
Another study explored the antimicrobial activity of related compounds against Gram-positive and Gram-negative bacteria. The findings revealed significant antibacterial activity, particularly in compounds featuring the oxazole moiety, suggesting that structural modifications could enhance efficacy.
Comparison with Similar Compounds
Analog 1: 2-(((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one
Structural Differences :
- Oxadiazole vs. Oxazole: The oxadiazole ring (1,2,4-oxadiazole) replaces the oxazole, introducing an additional nitrogen atom.
- Chlorophenyl Position : The chloro substituent is at the 4-position on the phenyl ring instead of 3, which may affect steric interactions or π-π stacking.
Hypothetical Impact :
- Electronic Effects : Oxadiazoles’ higher electronegativity could reduce metabolic stability compared to oxazoles.
- Bioactivity : The 4-chlorophenyl group may exhibit different steric or electronic interactions with hydrophobic binding pockets.
Analog 2: 2-Dialkylaminothieno[2,3-d]pyrimidin-4(3H)-one Derivatives
Structural Differences :
- Thieno vs. Benzofuro Core: Replacement of the benzofuran oxygen with sulfur in a thienopyrimidinone core.
- Substituents: Dialkylamino groups at the 2-position instead of a thioether-linked oxazole/isopentyl chain.
Hypothetical Impact :
- Solubility: The thieno core’s sulfur atom may increase polarizability, enhancing aqueous solubility.
- Target Selectivity: The dialkylamino group could introduce hydrogen-bonding interactions absent in the main compound.
Data Table: Structural and Functional Comparison
Mechanistic and Methodological Considerations
- Lumping Strategy Relevance: As per , compounds with similar cores (e.g., benzofuropyrimidinone vs. thienopyrimidinone) might be grouped in computational models. However, substituent variations (e.g., oxazole vs. oxadiazole) could lead to divergent physicochemical or biological behaviors, necessitating separate evaluation .
- Synthetic Challenges: The oxazole-thioether linkage in the main compound may require specialized coupling reagents, whereas thienopyrimidinones in employ phosphine-mediated cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
